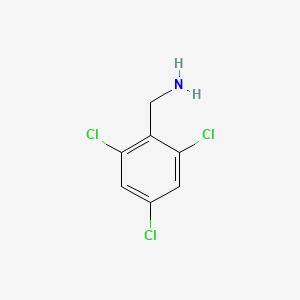

(2,4,6-Trichlorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trichlorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKDNYJEYFQCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trichlorophenyl Methanamine

Multi-step Synthetic Sequences

Functionalization of Pre-existing Halogenated Aromatic Scaffolds

The introduction of a methanamine group onto a pre-existing 2,4,6-trichlorophenyl framework is a direct approach to the target molecule. This typically involves the functionalization of a benzylic position.

One of the most established methods for the synthesis of primary amines from alkyl halides is the Gabriel Synthesis . wikipedia.orgwikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate to avoid the common problem of over-alkylation. The synthesis would likely proceed via the N-alkylation of potassium phthalimide with a 2,4,6-trichlorobenzyl halide, followed by the liberation of the primary amine.

The first step involves the reaction of 2,4,6-trichlorobenzyl chloride with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). wikipedia.org The resulting N-(2,4,6-trichlorobenzyl)phthalimide is a stable intermediate that can be isolated and purified. The subsequent cleavage of the phthalimide group to release the desired primary amine is typically achieved by hydrazinolysis using hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent. nrochemistry.com This method is generally high-yielding and prevents the formation of secondary and tertiary amine byproducts.

An alternative approach within this category is the direct amination of a 2,4,6-trichlorobenzyl halide with ammonia. However, this method is often less selective and can lead to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, due to the increasing nucleophilicity of the product amine compared to ammonia. masterorganicchemistry.com Controlling the reaction conditions, such as using a large excess of ammonia, can favor the formation of the primary amine.

| Reaction | Substrate | Reagents | Typical Conditions | Product | Representative Yield |

| Gabriel Synthesis (Alkylation) | Primary Alkyl Halide | Potassium Phthalimide, DMF | Room temperature to 80°C | N-Alkylphthalimide | 70-90% |

| Gabriel Synthesis (Cleavage) | N-Alkylphthalimide | Hydrazine Hydrate, Ethanol (B145695) | Reflux | Primary Amine | 80-95% |

| Direct Amination | Benzyl Halide | Ammonia | Liquid ammonia or alcoholic solution, high pressure | Primary, Secondary, Tertiary Amines | Variable |

Table 1: Representative Conditions for Amination of Benzylic Halides

Transformations from Other Nitrogen-Containing Functional Groups

An alternative strategy involves the synthesis of a 2,4,6-trichlorophenyl derivative with a nitrogen-containing functional group at the benzylic position, which can then be transformed into the target methanamine.

A prominent method is the reduction of 2,4,6-trichlorobenzonitrile . Benzonitriles can be readily synthesized from the corresponding anilines via the Sandmeyer reaction. wikipedia.orggeeksforgeeks.orgrsc.orgnumberanalytics.commasterorganicchemistry.com In this case, 2,4,6-trichloroaniline (B165571) would be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt to yield 2,4,6-trichlorobenzonitrile. The subsequent reduction of the nitrile to the primary amine is a well-established transformation. A variety of reducing agents can be employed, including catalytic hydrogenation with catalysts such as Raney nickel, palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al2O3), often under hydrogen pressure. nih.govpsu.edu Chemical reducing agents like lithium aluminum hydride (LiAlH4) are also effective.

Another viable route is the reductive amination of 2,4,6-trichlorobenzaldehyde . nih.govresearchgate.netorganic-chemistry.org This one-pot reaction involves the condensation of the aldehyde with an amine source, typically ammonia or an ammonium salt like ammonium formate, to form an imine in situ, which is then reduced to the amine. The reduction can be achieved through catalytic hydrogenation or by using hydride reducing agents such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN). This method is highly versatile and widely used for the synthesis of primary, secondary, and tertiary amines.

The Hofmann rearrangement of 2,4,6-trichlorobenzamide (B8249392) offers a pathway to the corresponding aniline, which is not the target compound. However, a related degradation of an amide with one more carbon, such as 2-(2,4,6-trichlorophenyl)acetamide, could potentially yield this compound. The Hofmann rearrangement involves treating a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine with the loss of one carbon atom. wikipedia.orgpharmdguru.comlibretexts.orgmasterorganicchemistry.com

| Transformation | Starting Material | Key Reagents | Typical Catalyst/Reducing Agent | Product | Representative Yield |

| Nitrile Reduction | Benzonitrile | H₂ | Raney Ni, Pd/C, Rh/Al₂O₃ | Benzylamine (B48309) | 70-95% |

| Reductive Amination | Benzaldehyde | NH₃ or NH₄⁺ salt, H₂ | Fe, Co, Ni, Pd, Pt, or Rh catalyst | Benzylamine | 60-90% |

| Hofmann Rearrangement | Primary Amide | Br₂, NaOH | N/A | Primary Amine (one less carbon) | 40-70% |

Table 2: Representative Conditions for Transformations of Nitrogen-Containing Groups

Chemical Reactivity and Derivatization Studies of 2,4,6 Trichlorophenyl Methanamine

Reactions Involving the Primary Amine Functionality

The primary amine group in (2,4,6-Trichlorophenyl)methanamine is a key site for a variety of chemical modifications, including acylation, alkylation, and condensation reactions.

N-Acylation Reactions: Formation of Amides

The reaction of this compound with acylating agents such as acid chlorides or anhydrides leads to the formation of stable N-substituted amides. This transformation involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. For instance, the reaction with maleic anhydride (B1165640) in a suitable solvent like toluene (B28343) would yield the corresponding N-((2,4,6-trichlorophenyl)methyl)maleamic acid. This type of reaction is analogous to the synthesis of N-(2,4,6-Trichlorophenyl)maleamic acid from 2,4,6-trichloroaniline (B165571) researchgate.net. The resulting amides are often crystalline solids with potential applications in various fields of chemical synthesis.

Table 1: N-Acylation of this compound (Analogous Reaction)

| Reactant | Reagent | Product | Reference |

|---|

N-Alkylation Reactions: Synthesis of Secondary and Tertiary Amines

This compound can undergo N-alkylation to produce secondary and tertiary amines. This can be achieved by reacting the primary amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The synthesis of secondary amines is generally favored, but further alkylation to form tertiary amines can occur, particularly with an excess of the alkylating agent. General methods for the N-alkylation of amines often employ a base to neutralize the hydrogen halide formed during the reaction nih.govgoogle.com.

Table 2: General N-Alkylation of Primary Amines

| Amine | Alkylating Agent | Product Type |

|---|---|---|

| R-NH₂ | R'-X (Alkyl Halide) | R-NH-R' (Secondary Amine) |

Condensation Reactions: Formation of Schiff Bases and Imines

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. A closely related reaction is the synthesis of 2-[(E)-(2,4,6-Trichlorophenyl)iminomethyl]phenol from 2,4,6-trichloroaniline and salicylaldehyde, which proceeds in refluxing ethanol (B145695) with a catalytic amount of acetic acid nih.gov. Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of applications nih.govekb.egnanobioletters.com.

Table 3: Schiff Base Formation (Analogous Reaction)

| Amine | Carbonyl Compound | Product | Reaction Conditions | Reference |

|---|

Carbamic Acid and Urea (B33335) Derivative Formation

The reaction of this compound with isocyanates or by treatment with phosgene (B1210022) or its equivalents followed by another amine leads to the formation of urea derivatives. The synthesis of ureas is a significant transformation in medicinal chemistry and materials science nih.govacs.org. A known derivative, N,N'-dichloro-N,N'-bis(2,4,6-trichlorophenyl)urea, highlights the capability of the trichlorophenylamine scaffold to form such structures nih.gov. The formation of a carbamic acid intermediate is a key step in some of these synthetic routes.

Electrophilic Aromatic Substitution on the Trichlorophenyl Moiety

The heavily substituted phenyl ring of this compound can undergo electrophilic aromatic substitution, although the reactivity is significantly influenced by the existing substituents.

Nitration Reactions and Regioselectivity

The nitration of this compound introduces a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present: three chlorine atoms and a benzylamine (B48309) group (-CH₂NH₂).

The chlorine atoms are deactivating, ortho, para-directing groups due to their electron-withdrawing inductive effect and electron-donating resonance effect. The benzylamine group is an activating, ortho, para-directing group. In this compound, the positions ortho and para to the benzylamine group are already substituted with chlorine atoms. The remaining unsubstituted positions are at C3 and C5.

Electrophilic attack will be directed to these positions. The chlorine atoms at C2, C4, and C6 will direct incoming electrophiles to the positions ortho and para to them. The C2 and C6 chlorine atoms direct to C3 and C5. The C4 chlorine atom also directs to C3 and C5. Therefore, the nitro group is expected to substitute at either the C3 or C5 position. The strong deactivating nature of the three chlorine atoms suggests that harsh reaction conditions may be necessary for the nitration to proceed. The principles of electrophilic aromatic substitution indicate that the electronic and steric environment dictates the outcome of the reaction uci.edunih.govyoutube.com.

Table 4: Predicted Regioselectivity of Nitration

| Reactant | Reagent | Predicted Product(s) |

|---|

Sulfonation and Other Substitution Reactions

Direct electrophilic aromatic substitution on the benzene (B151609) ring of this compound, such as sulfonation, is generally not favored. The three electron-withdrawing chlorine atoms significantly deactivate the aromatic ring, making it resistant to attack by electrophiles.

However, the primary amino group of the methanamine moiety is a key site for various substitution reactions. quora.comsciencemadness.org Common reactions involving the amino group of benzylamine and its derivatives include:

N-Alkylation: The amino group can be alkylated by reacting with alkyl halides. For instance, benzylamine reacts with isopropyl chloride to yield isopropylbenzylamine. quora.com

Reductive Amination: This method can also be used to introduce alkyl groups. For example, the reaction of benzylamine with a ketone, such as acetone, in the presence of a reducing agent like sodium cyanoborohydride, results in N-alkylation. quora.com

N-Acylation: Benzylamine readily reacts with acylating agents like acetyl chloride to form amides, such as N-benzylacetamide, in what is known as the Schotten-Baumann reaction. sciencemadness.orgwikipedia.org

While direct sulfonation of the aromatic ring is unlikely, derivatization can be achieved through other means. For example, the related compound 2,4,6-trichlorophenyl methanesulfonate (B1217627) is known, indicating that functionalization at the phenyl group is possible through alternative synthetic routes. sigmaaldrich.com

Metal-Catalyzed Coupling Reactions Involving the Aryl Halides

The chlorine atoms on the aromatic ring of this compound serve as handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org Palladium-catalyzed reactions are particularly prominent in this area. sigmaaldrich.comlibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from aryl halides. libretexts.org Several named reactions are relevant in the context of polychlorinated aromatic compounds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an aryl halide. wikipedia.orglibretexts.org It is a versatile method for creating biaryl compounds. wikipedia.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to give the final product. libretexts.orglibretexts.orgyoutube.com The reactivity of the halide follows the order I > Br > OTf >> Cl. libretexts.org For less reactive aryl chlorides, the choice of a highly electron-donating ligand is crucial to facilitate the oxidative addition step. chemrxiv.org The Suzuki coupling has been successfully used for the synthesis of polychlorinated biphenyls (PCBs). researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgyoutube.comlibretexts.org It is a significant method for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The catalytic cycle also proceeds through oxidative addition, followed by amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination. youtube.com The reaction can be applied to aryl chlorides, though it often requires specialized ligands. youtube.comorganic-chemistry.org

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. sigmaaldrich.comyoutube.com

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner for the aryl halide. libretexts.orgyoutube.com

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | Generally tolerant of various functional groups. libretexts.org |

| Buchwald-Hartwig | Amine | C-N | A key method for synthesizing aryl amines. wikipedia.org |

| Heck | Alkene | C-C | Forms substituted alkenes. libretexts.org |

| Sonogashira | Terminal Alkyne | C-C | Couples aryl halides with alkynes. sigmaaldrich.com |

| Stille | Organotin Reagent | C-C | Similar in scope to Suzuki coupling. libretexts.org |

Carbonylation reactions introduce a carbonyl group into a molecule, often using carbon monoxide (CO) gas. However, due to the hazardous nature of CO, various non-gaseous CO surrogates have been developed. orgsyn.org

One such surrogate is 2,4,6-trichlorophenyl formate, which can be used in palladium-catalyzed carbonylations. orgsyn.orgtcichemicals.com This compound decomposes to release CO and 2,4,6-trichlorophenol (B30397) under mild conditions, often in the presence of a weak base like triethylamine. orgsyn.org The in-situ generated CO can then participate in carbonylation reactions. tcichemicals.com For example, aryl halides can be converted to their corresponding 2,4,6-trichlorophenyl esters, which are versatile intermediates that can be further transformed into other carboxylic acid derivatives. tcichemicals.com

Another common CO surrogate is N,N-dimethylformamide (DMF). citycollegekolkata.orgmdpi.com In some palladium-catalyzed reactions, DMF can serve as a source of both CO and a dimethylamino group, leading to the formation of N,N-dimethylamides from aryl iodides. mdpi.com

Mechanistic Investigations of Transformation Pathways

The mechanisms of palladium-catalyzed cross-coupling reactions have been extensively studied. The general catalytic cycle for many of these reactions consists of three key steps: libretexts.orgyoutube.comnih.gov

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex. libretexts.orgnih.gov For aryl chlorides, this step can be challenging and often requires electron-rich and sterically hindered phosphine (B1218219) ligands to promote the reaction. chemrxiv.orgnih.gov

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki reaction) is transferred to the palladium center, displacing the halide. libretexts.orgwikipedia.orgnih.gov

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. libretexts.orgnih.gov

The specific details of the mechanism, particularly the transmetalation step, can vary depending on the coupling partners and reaction conditions. nih.gov In the Suzuki reaction, the boronic acid is typically activated by a base to facilitate transmetalation. organic-chemistry.org

For reactions involving this compound, the electronic and steric effects of the three chlorine atoms and the aminomethyl group would influence the rates and outcomes of these mechanistic steps. For instance, the electron-withdrawing nature of the chlorine atoms can make the aryl-halide bond more susceptible to oxidative addition.

In the context of enzymatic reactions, studies on the oxidation of benzylamines by methylamine (B109427) dehydrogenase suggest a mechanism proceeding through a carbanionic intermediate. nih.gov While not directly related to the palladium-catalyzed reactions discussed, it highlights another potential transformation pathway for the benzylamine moiety.

Advanced Applications in Organic Synthesis and Functional Materials Science

Utility as a Molecular Building Block

The strategic placement of chloro- and aminomethyl- groups on the phenyl ring makes (2,4,6-Trichlorophenyl)methanamine a versatile precursor for the synthesis of elaborate organic structures.

Synthesis of Complex Organic Architectures

The presence of reactive sites—the amino group and the activated aromatic ring—allows for its incorporation into a variety of complex molecular frameworks. Research has demonstrated its use in the construction of multi-aryl systems. For instance, derivatives of this compound can be employed in cross-coupling reactions to form larger, more intricate molecules with potential applications in medicinal chemistry and materials science.

Construction of Heterocyclic Compounds

The amine functionality of this compound serves as a key nucleophile in the synthesis of a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. While direct examples involving this compound are not extensively documented, the analogous reactivity of substituted benzylamines is well-established. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various heterocyclic rings such as pyridines and pyrimidines. The trichlorophenyl moiety in the resulting heterocycles can further influence their biological activity and physical properties. The synthesis of heteroaryl sulfonamides using related 2,4,6-trichlorophenyl derivatives highlights the utility of this substitution pattern in creating biologically relevant scaffolds.

Contributions to Polymer Chemistry

The reactivity of this compound also extends to the field of polymer science, where it can be utilized both as a monomer and as a modifying agent.

Monomer for Polymerization Processes

While specific homopolymers of this compound are not widely reported, its bifunctional nature—an amine group and a reactive aromatic ring—makes it a potential candidate for polycondensation reactions. For example, it could theoretically react with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would possess the rigid and hydrophobic characteristics of the trichlorophenyl group, potentially leading to materials with high thermal stability and specific mechanical properties. The general synthesis of methanamine-based polymers often involves reactions with agents like epichlorohydrin, suggesting a possible route for incorporating the trichlorophenyl moiety into polymer backbones.

Modification of Polymer Properties

The introduction of the (2,4,6-trichlorophenyl)methyl group onto existing polymer chains can significantly alter their properties. This can be achieved by reacting the amine group of this compound with polymers containing electrophilic functional groups, such as esters or halides. This post-polymerization modification can enhance properties like flame retardancy, due to the high chlorine content, or alter the polymer's solubility and thermal behavior. The principles of modifying polymers using amines are well-established, with studies showing how different amine hardeners can regulate the properties of polymers.

Role in Catalysis

The field of catalysis is beginning to explore the potential of molecules containing the trichlorophenyl group. Although direct catalytic applications of this compound are still an area of active research, related compounds have shown promise. For example, metal complexes incorporating ligands derived from trichlorophenyl structures are being investigated for their catalytic activity. The electron-withdrawing nature of the trichlorinated ring can modulate the electronic properties of a metal center, thereby influencing its catalytic performance. The use of 2,4,6-trichlorophenol (B30397) in catalysis, for instance in oxidative dehalogenation reactions, points towards the potential of the trichlorophenyl scaffold in designing novel catalysts.

Ligand Scaffolds for Transition Metal Catalysis

The design of supporting ligands is a critical factor in the success of transition-metal-based catalysis, as it dictates the geometry and reactivity of the metal center. researchgate.net this compound serves as an excellent foundational structure, or scaffold, for developing highly specialized ligands. The primary amine can be readily functionalized to create multidentate ligands that bind to a metal center.

The modularity in synthesizing ligands from aniline-like precursors allows for the facile preparation of sterically and electronically varied analogues. rutgers.edu This flexibility is key to optimizing catalysts for specific transformations, such as cross-coupling reactions, C-H activation, and amination, which are fundamental in the synthesis of fine chemicals and polymers. rutgers.edu

Table 1: Key Features of Ligands Derived from this compound

| Feature | Description | Implication in Catalysis |

|---|---|---|

| Steric Hindrance | The two ortho-positioned chlorine atoms create a sterically congested environment around the coordinating nitrogen. | Stabilizes reactive intermediates; can enhance selectivity by controlling substrate approach. rutgers.edu |

| Electronic Nature | The three electron-withdrawing chlorine atoms modify the electron density at the metal center. | Influences the oxidative and reductive cycles of the catalyst; "tunes" the reactivity. csic.es |

| Modularity | The primary amine is a versatile handle for synthesizing a variety of ligand types (e.g., bidentate, tridentate). | Allows for the creation of a library of ligands to screen for optimal catalytic performance. researchgate.netrutgers.edu |

| σ-Donation | The nitrogen atom is a strong σ-donor site for coordination to the transition metal. | Essential for the formation of a stable metal-ligand complex. nih.gov |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool for building C-C and C-heteroatom bonds under mild conditions. mdpi.com Amines and their derivatives are a cornerstone of organocatalysis, acting as Brønsted bases, Lewis bases, or forming key intermediates like iminium and enamine ions.

This compound, as a primary amine, can be envisioned as a participant in several organocatalytic scenarios:

Brønsted Base Catalysis : The amine can function as a base to deprotonate substrates, similar to the action of Cinchona alkaloids. mdpi.com The bulky trichlorophenyl group would create a specific chiral pocket if a chiral version of the catalyst were synthesized, potentially leading to high enantioselectivity.

Iminium Catalysis : The primary amine can react with enals or enones to form electrophilic iminium ions, a classic activation strategy in organocatalysis. mdpi.com The steric and electronic nature of the trichlorophenyl substituent would heavily influence the reactivity and selectivity of subsequent nucleophilic attacks.

Precursor to Chiral Catalysts : The compound is an ideal starting material for more complex, bifunctional organocatalysts. For example, it could be incorporated into scaffolds similar to chiral 4-(dimethylamino)pyridine (DMAP) or Jørgensen-Hayashi catalysts, where steric bulk is a key design element for achieving stereocontrol. mdpi.comnih.gov

The development of such catalysts often involves multi-step syntheses where intermediates are isolated, highlighting the importance of robust and versatile building blocks like this compound. nih.gov

Development of Functional Materials

Functional materials possess specific properties that enable their use in advanced technologies. mdpi.com The (2,4,6-trichlorophenyl) moiety is a known component in materials with interesting optical and electronic properties, suggesting a role for this compound as a key precursor.

Integration into Luminescent Organic Systems

Luminescent materials, or phosphors, convert energy into electromagnetic radiation and are integral to sensors, bioimaging, and optoelectronics. mdpi.commdpi.com The (2,4,6-trichlorophenyl) group has been successfully incorporated into highly luminescent molecules. For instance, bis(2,4,6-trichlorophenyl) oxalate (B1200264) (TCPO) is a classic reagent in chemiluminescence systems, where it reacts with hydrogen peroxide to generate light in the presence of a fluorophore. researchgate.net

Furthermore, radicals such as the tri(2,4,6-trichlorophenyl)methyl radical have been studied for their unique luminescent properties. researchgate.net The significant steric congestion provided by the chlorinated phenyl rings is a strategy to enhance luminescence efficiency by preventing quenching pathways. researchgate.net

By using this compound, this highly effective structural motif can be integrated into larger organic or hybrid organic-inorganic systems. mdpi.com The methanamine group provides a convenient point of attachment to polymers, surfaces, or other chromophores, allowing for the rational design of new materials with tailored photophysical properties. mdpi.com

Table 2: Potential Roles in Luminescent Systems

| Luminescence Type | Role of the this compound Moiety |

|---|---|

| Photoluminescence | The bulky group can enhance quantum yield by preventing aggregation-caused quenching and shielding the emissive core. researchgate.net |

| Chemiluminescence | Can be used to synthesize analogues of TCPO, potentially tuning the reaction kinetics and light output. researchgate.net |

| Electroluminescence | Incorporation into organic light-emitting diode (OLED) host or emitter materials to improve stability and performance. |

Precursor for Dyes and Pigments

The synthesis of stable and vibrant colorants is a major objective in materials chemistry. The structural features of this compound make it an attractive precursor for high-performance dyes and pigments. Aniline and its derivatives are fundamental building blocks for a vast array of colorants, particularly azo dyes, which are formed via diazotization and coupling reactions.

The introduction of the 2,4,6-trichlorophenyl group into a dye structure is expected to confer several desirable properties:

Enhanced Stability : The high molecular weight and the presence of stable carbon-chlorine bonds would likely increase the resulting pigment's resistance to thermal degradation and chemical attack.

Lightfastness : The chlorinated aromatic ring can help protect the chromophore from photolytic degradation, leading to improved lightfastness, a critical parameter for paints, coatings, and inks.

Color Tuning : The electron-withdrawing nature of the chlorine atoms can significantly alter the electronic structure of the chromophoric system, leading to predictable shifts in the absorption and emission spectra (bathochromic or hypsochromic shifts).

The synthesis of N-(2,4,6-trichlorophenyl)maleamic acid from 2,4,6-trichloroaniline (B165571) demonstrates a practical route for incorporating this moiety into larger functional molecules. researchgate.net A similar synthetic logic can be applied to use this compound as a foundational element for a new generation of robust organic colorants.

Spectroscopic and Chromatographic Characterization Methodologies

Chromatographic Separation Techniques

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-pressure counterpart, high-performance liquid chromatography (HPLC), are cornerstone techniques for the separation and analysis of polar and non-volatile compounds. Given that (2,4,6-Trichlorophenyl)methanamine is a polar primary amine, HPLC is a highly suitable method for its direct analysis, often negating the need for derivatization. researchgate.nethelsinki.fi

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar compounds. In this technique, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase.

Stationary and Mobile Phases:

Columns: The standard stationary phase for such separations is a C18 (octadecylsilane) column, which provides sufficient hydrophobic character to retain the analyte. epa.gov Other phases like C8 or phenyl columns could also be employed depending on the specific separation requirements.

Mobile Phase: A typical mobile phase consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. epa.govsielc.com Due to the basic nature of the amine group in this compound, peak tailing can be an issue. To mitigate this, a small amount of an acidic modifier is often added to the mobile phase. Common additives include formic acid or trifluoroacetic acid (TFA), which protonate the amine, reducing its interaction with residual silanol (B1196071) groups on the silica-based stationary phase and resulting in improved peak symmetry. helixchrom.com

Detection: For detection, a UV detector is commonly used, as the trichlorophenyl group provides a strong chromophore. The detection wavelength would be set at one of the absorption maxima of the compound to ensure high sensitivity. epa.govsielc.com

Table 1: Illustrative HPLC Parameters for Amine Analysis

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for polar analytes. epa.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid improves peak shape for basic amines. sielc.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. epa.gov |

| Detection | UV at ~210-222 nm | The phenyl ring provides UV absorbance. Specific wavelength depends on the compound's UV spectrum. researchgate.netsielc.com |

| Injection Volume | 10-50 µL | Typical volume for analytical HPLC. researchgate.net |

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are invaluable for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of primary amines like this compound by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shapes and adsorption on the column. researchgate.netmdpi.com Therefore, derivatization is frequently employed to convert the amine into a more volatile and thermally stable product suitable for GC analysis. researchgate.netjfda-online.com Once derivatized, the compound is separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a mass spectrometer. The mass spectrometer provides a mass spectrum, which serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries or through interpretation of fragmentation patterns. s4science.atgcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing polar and thermally labile compounds that are not amenable to GC. sigmaaldrich.comthermofisher.com It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for the direct analysis of this compound without derivatization. researchgate.net

An LC-MS system would utilize an HPLC setup similar to that described above. After the analyte elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, as it is a soft ionization method that works well for polar, ionizable compounds in solution. The amine group can be readily protonated in the ESI source, forming a [M+H]⁺ ion that can be detected by the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap). For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is often used in selected reaction monitoring (SRM) mode for enhanced selectivity and sensitivity. lcms.cznih.gov

Table 2: Typical LC-MS Parameters for the Analysis of this compound

| Parameter | Typical Setting | Purpose |

|---|---|---|

| LC Column | C18 or Phenyl-Hexyl | Provides reversed-phase separation. thermofisher.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic amine group is readily protonated to form [M+H]⁺. |

| MS Analyzer | Triple Quadrupole (QqQ) or High-Resolution MS (HRMS) | QqQ for targeted quantitation (SRM/MRM); HRMS for high-mass-accuracy identification. sigmaaldrich.comnih.gov |

| Monitored Ion (MS) | [M+H]⁺ corresponding to C₇H₇Cl₃N | Parent ion for full scan or precursor for MS/MS. |

| Monitored Transition (MS/MS) | Compound-specific precursor ion → product ion | Provides high selectivity and sensitivity for quantification. nih.gov |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. chromatographyonline.com For a primary amine like this compound, derivatization is primarily used to increase volatility and thermal stability for GC analysis or to introduce a fluorescent tag for enhanced HPLC detection. researchgate.netjfda-online.comcreative-proteomics.com

Acylation Derivatization for Volatility and Detection

Acylation involves the reaction of the primary amine with an acylating agent, typically an acid anhydride (B1165640) or acid chloride, to form a stable, less polar, and more volatile N-acyl derivative. researchgate.netnih.gov This process effectively "caps" the polar N-H group, reducing intermolecular hydrogen bonding and improving chromatographic behavior, particularly in GC. labinsights.nl

Common acylation reagents include:

Acetic Anhydride: Reacts with primary amines to form acetamides. nih.govrsc.org

Trifluoroacetic Anhydride (TFAA): Forms a trifluoroacetyl derivative. The presence of fluorine atoms makes the derivative highly responsive to an electron capture detector (ECD), providing excellent sensitivity. It also yields characteristic fragmentation patterns in MS. jfda-online.comiu.edu

Pentafluorobenzoyl Chloride (PFBCl): Another fluorinated reagent that imparts high sensitivity for ECD detection. researchgate.net

The reaction is typically carried out in an organic solvent, sometimes with a base catalyst. The resulting derivative is then suitable for analysis by GC or GC-MS. nih.gov

Table 3: Common Acylation Reagents for Primary Amines

| Reagent | Abbreviation | Derivative Formed | Key Advantage |

|---|---|---|---|

| Acetic Anhydride | - | N-acetyl | Readily available and effective for increasing volatility. rsc.org |

| Trifluoroacetic Anhydride | TFAA | N-trifluoroacetyl (TFA) | Increases volatility and ECD response; provides characteristic mass fragments. jfda-online.comiu.edu |

| Pentafluoropropionic Anhydride | PFPA | N-pentafluoropropionyl | Similar to TFAA, offers high ECD sensitivity. jfda-online.com |

| Heptafluorobutyric Anhydride | HFBA | N-heptafluorobutyryl | Excellent for creating volatile derivatives for GC-MS analysis. nih.gov |

Silylation for Chromatographic Analysis

Silylation is a widely used derivatization technique that replaces the active hydrogen of the amine group with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). wikipedia.org This process significantly increases the volatility and thermal stability of the analyte, making it ideal for GC-MS analysis. wikipedia.orgnih.gov

A variety of silylating reagents are available, with differing reactivity:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and common silylating agent that reacts with amines to form TMS derivatives. iu.edunumberanalytics.com It is often used with a catalyst like trimethylchlorosilane (TMCS).

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective reagent for derivatizing primary amines. numberanalytics.com

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms a more stable tert-butyldimethylsilyl (TBDMS) derivative, which can be advantageous due to its resistance to hydrolysis and its characteristic mass spectrum with a prominent [M-57]⁺ ion.

Silylation reactions are powerful but must be performed under anhydrous conditions, as the reagents are highly sensitive to moisture. nih.gov

Table 4: Common Silylating Reagents for Primary Amines

| Reagent | Abbreviation | Derivative Formed | Key Features |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Powerful and widely used; volatile byproducts. iu.edunumberanalytics.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | One of the most volatile TMS-amides. nih.govnumberanalytics.com |

| Trimethylchlorosilane | TMCS | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating agents. gelest.com |

| Trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) | Very reactive silylating agent. gelest.comresearchgate.net |

Other Reagents for Amine-Specific Derivatization

While acylation and silylation are primarily for GC, other derivatization strategies are employed to enhance detectability in HPLC by attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the amine. creative-proteomics.comthermofisher.com This is particularly useful when analyzing trace amounts of the compound.

Notable reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamide derivatives, allowing for sensitive fluorescence detection. creative-proteomics.commdpi.com

9-fluorenylmethylchloroformate (FMOC-Cl): A widely used reagent that reacts rapidly with primary and secondary amines to yield stable, highly fluorescent derivatives. thermofisher.comresearchgate.netrsc.org

o-Phthalaldehyde (OPA): Reacts quickly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. This reaction is specific to primary amines. thermofisher.commdpi.comresearchgate.net

7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl): A fluorogenic reagent that reacts with primary and secondary amines under alkaline conditions to produce fluorescent derivatives. mdpi.comgreyhoundchrom.com

Table 5: Common Derivatization Reagents for HPLC Analysis of Amines

| Reagent | Abbreviation | Detection Method | Key Features |

|---|---|---|---|

| Dansyl Chloride | DNS-Cl | Fluorescence, UV | Forms stable, strongly fluorescent derivatives. creative-proteomics.commdpi.com |

| 9-fluorenylmethylchloroformate | FMOC-Cl | Fluorescence | Rapid reaction, stable derivatives, widely used. researchgate.netrsc.org |

| o-Phthalaldehyde | OPA | Fluorescence | Specific for primary amines; rapid reaction at room temperature. thermofisher.commdpi.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Fluorescence | Reacts with primary and secondary amines to form fluorescent products. mdpi.comgreyhoundchrom.com |

| 2,4-Dinitrofluorobenzene | DNFB | UV | Forms stable derivatives with primary and secondary amines. creative-proteomics.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, including Density Functional Theory (DFT) and Ab Initio calculations, provide a framework for predicting molecular geometry, electronic distribution, and energy landscapes without reliance on experimental data.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is effective for calculating various molecular properties by approximating the electron density. For a molecule like (2,4,6-Trichlorophenyl)methanamine, DFT can be used to optimize the molecular geometry and compute key electronic descriptors.

While direct DFT studies on this compound are not prominent, research on the related compound (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol demonstrates the utility of this approach. In that study, DFT calculations at the B3LYP/6–311++G(2d,2p) level were used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between these frontier orbitals is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

Similar calculations for this compound would elucidate its electronic characteristics. The large, electron-withdrawing chlorine atoms on the phenyl ring are expected to significantly lower the energy of the HOMO and LUMO, influencing the molecule's reactivity as an electrophile or nucleophile. A Molecular Electrostatic Potential (MEP) map, also derivable from DFT, would visualize the electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.270 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -2.201 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 4.069 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Ionization Potential (IP) | 6.270 | Energy required to remove an electron. |

| Electron Affinity (A) | 2.201 | Energy released when an electron is added. |

| Electronegativity (χ) | 4.236 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.035 | A measure of resistance to change in electron distribution. |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (e.g., MP2), provide highly accurate predictions of molecular geometries, energies, and other properties.

Studies on analogous chlorinated alkanes, such as 2,4,6-trichloroheptane, have utilized ab initio calculations at the MP2 level with 6-31G* basis sets to investigate conformational energies and geometries. ibm.com This level of theory is crucial for accurately capturing electron correlation effects, which are important in molecules with multiple electronegative atoms like chlorine. For this compound, such calculations would yield precise bond lengths, bond angles, and dipole moments, providing a definitive picture of its ground-state molecular structure.

Conformational Analysis and Stability Predictions

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity and physical properties. For this compound, key conformational degrees of freedom include the rotation around the C(phenyl)-C(methylene) and C(methylene)-N(amine) bonds.

Computational methods can be used to map the potential energy surface associated with these rotations to identify stable conformers (energy minima) and the transition states that separate them. Detailed ab initio studies on 2,4-dichloropentane and 2,4,6-trichloroheptane have successfully determined the relative energies of different stereoisomers and rotational conformers. ibm.com For example, calculations showed that for racemic 2,4-dichloropentane, the tt conformer is more stable than the tg conformer by approximately -0.9 kcal/mol, a finding that aligns well with experimental results. ibm.com A similar computational approach for this compound would predict the most stable arrangement of its aminomethyl sidechain relative to the bulky trichlorophenyl ring, considering steric hindrance and electrostatic interactions.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and the calculation of energy barriers that govern reaction rates.

Transition State Analysis and Energy Barrier Calculations

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction kinetics.

For reactions involving the amine group of this compound, such as nucleophilic substitution or condensation, computational methods can be employed to locate the precise geometry of the transition state. While specific mechanistic studies on this compound are not available, the general methodology is well-established. For instance, computational studies on amine regeneration reactions have successfully modeled reaction pathways and calculated activation energies, providing insights into reaction feasibility and rates. aip.org Applying these techniques to this compound would involve mapping the potential energy surface for a given reaction to identify the lowest-energy path from reactants to products, thereby predicting its kinetic profile.

Solvent Effects on Reactivity

The choice of solvent can dramatically influence reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. rsc.org Computational models are crucial for understanding and predicting these solvent effects. rsc.org These models typically fall into two categories: implicit and explicit.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

The reactivity of the amine group in this compound is expected to be highly sensitive to the solvent environment, particularly in protic solvents capable of hydrogen bonding. Computational studies on other amine-based reactions have shown that solvents can directly participate in reaction mechanisms or alter energy barriers through differential stabilization of the transition state versus the reactants. aip.orgrsc.org Applying a combination of implicit and explicit solvent models would provide a comprehensive understanding of how different solvents mediate the reactivity of this compound.

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. These predictive methods are instrumental in understanding molecular structure, bonding, and electronic properties.

Computational NMR and IR Spectral Simulations

Theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are fundamental in the structural elucidation of chemical compounds. For a molecule like this compound, these simulations would typically be performed using quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, often with various basis sets to ensure accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational NMR predictions calculate the chemical shifts of magnetically active nuclei, such as ¹H and ¹³C. These calculations are highly sensitive to the electronic environment of each atom. For this compound, theoretical chemical shifts would be calculated for the aromatic protons, the methylene protons, and the amine protons, as well as for all the carbon atoms in the molecule. The predicted spectra would then be compared to experimentally obtained spectra to confirm the molecular structure. While specific computational data for this compound is unavailable, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is presented below to illustrate how such data would be reported.

Interactive Data Table: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) - ¹H NMR | Predicted Chemical Shift (ppm) - ¹³C NMR |

| Aromatic CH | 7.5 - 7.8 | 128 - 135 |

| Methylene CH₂ | 3.9 - 4.2 | 40 - 45 |

| Amine NH₂ | 1.5 - 2.5 | - |

| C-Cl | - | 130 - 140 |

| C-CH₂NH₂ | - | 135 - 145 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

Infrared (IR) Spectroscopy: Computational IR spectroscopy predicts the vibrational frequencies of a molecule. Each predicted frequency corresponds to a specific vibrational mode, such as stretching, bending, or wagging of chemical bonds. For this compound, key predicted vibrational frequencies would include the N-H stretching of the amine group, the C-H stretching of the aromatic ring and the methylene group, the C-N stretching, and the C-Cl stretching vibrations. These theoretical predictions are crucial for interpreting experimental IR spectra. A hypothetical data table of key predicted IR frequencies is provided below for illustrative purposes.

Interactive Data Table: Hypothetical Predicted Key IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methylene C-H Stretch | 2850 - 2950 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

| C-Cl Stretch | 600 - 800 |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found.

UV-Vis Absorption and Emission Spectrum Prediction

The prediction of Ultraviolet-Visible (UV-Vis) absorption and emission spectra provides insights into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method used for these predictions. For this compound, computational studies would predict the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and subsequent relaxation. These predictions are valuable for understanding the photophysical properties of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulations for this compound have been reported, such studies would be applicable to investigate its interactions with other molecules, such as solvents or biological macromolecules.

MD simulations could provide detailed information on:

Solvation: How this compound interacts with and is stabilized by different solvent molecules.

Conformational Analysis: The preferred three-dimensional structures and flexibility of the molecule in various environments.

Binding Interactions: How the molecule might bind to a receptor or enzyme active site, which is crucial for drug design and understanding biological activity.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the trajectory of the system over time. Analysis of these trajectories can reveal important information about the dynamic behavior and interactions of the molecule.

Environmental Fate and Degradation Pathways Non Toxicological Aspects

Abiotic Degradation Processes

Photodegradation Mechanisms

No studies detailing the photodegradation mechanisms of (2,4,6-Trichlorophenyl)methanamine in environmental systems were found in the reviewed literature. Research on related compounds, such as 2,4,6-trichlorophenol (B30397), indicates that chlorinated aromatic compounds can undergo photocatalytic degradation, but this information is not directly applicable to this compound. sigmaaldrich.comnih.govmdpi.comnih.govmdpi.com

Chemical Hydrolysis in Environmental Systems

There is no available data on the chemical hydrolysis of this compound under environmental conditions. While studies exist on the hydrolysis of other amines, such as methenamine, these findings cannot be extrapolated to predict the hydrolytic stability or pathways of this compound due to structural differences. nih.gov

Biotransformation and Biodegradation Studies

Microbial Degradation Pathways in Environmental Matrices

No published research was identified that investigates the microbial degradation of this compound in any environmental matrix, such as soil or water. The scientific literature contains extensive research on the microbial degradation of other chlorinated aromatic compounds like 2,4,6-trichlorophenol by various microorganisms, but this cannot be assumed for this compound. sigmaaldrich.comnih.govepa.govchemicalbook.comnih.govnih.govmerckmillipore.com

Enzymatic Transformation Mechanisms

There is a lack of information in the scientific literature regarding the specific enzymes capable of transforming this compound. Studies on enzymes like laccase and peroxidase have shown activity towards other chlorinated phenols, but their effect on this compound has not been reported. bldpharm.comnih.gov

Q & A

Q. What are the recommended methods for synthesizing (2,4,6-Trichlorophenyl)methanamine in a laboratory setting?

The synthesis typically involves reacting 2,4,6-trichlorobenzyl chloride with ammonia or amines under controlled conditions. Catalysts like Lewis acids (e.g., AlCl₃) may be used to facilitate electrophilic substitution reactions. Key parameters include maintaining optimal temperature (often 0–5°C to prevent side reactions) and anhydrous conditions. Post-reaction purification via recrystallization or column chromatography is critical to isolate the amine hydrochloride salt .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure by identifying proton environments and carbon frameworks, especially the symmetric trichlorophenyl group.

- Mass Spectrometry (MS): High-resolution MS determines molecular weight (e.g., [M+H]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC): Ensures purity by detecting impurities at trace levels.

- Infrared (IR) Spectroscopy: Identifies functional groups like NH₂ stretches (~3300 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use a fume hood to avoid inhalation of dust or vapors.

- Storage: Keep in a tightly sealed amber glass container at 2–8°C in a dry, ventilated area.

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise due to variations in assay conditions, purity, or biological models. Strategies include:

- Standardized Assays: Replicate studies under identical conditions (pH, temperature, solvent).

- Structural Validation: Confirm derivative structures via X-ray crystallography or 2D NMR.

- Cross-Referencing: Compare results with structurally similar compounds (e.g., 2,4,6-trimethoxyphenyl analogs) to identify structure-activity relationships (SAR) .

Q. What are the key considerations in designing experiments to study the reaction mechanisms of this compound?

- Isotopic Labeling: Use ¹⁵N-labeled ammonia to track amine group incorporation.

- Kinetic Studies: Monitor reaction rates under varying temperatures and catalyst concentrations.

- Computational Modeling: Apply density functional theory (DFT) to predict intermediates and transition states.

- Intermediate Trapping: Use low-temperature NMR or quenching agents to isolate reactive intermediates .

Q. How does the chlorination pattern influence the reactivity of this compound in electrophilic substitution reactions?

The symmetric 2,4,6-trichloro substitution strongly deactivates the aromatic ring, making electrophilic substitution challenging. The electron-withdrawing Cl groups:

- Direct Reactivity: Force electrophiles to attack at meta positions due to steric hindrance and electronic effects.

- Catalyst Dependence: Require strong Lewis acids (e.g., FeCl₃) to polarize the aromatic π-system. Example: Nitration may require fuming HNO₃ at elevated temperatures to achieve moderate yields .

Q. What strategies can be employed to modify this compound for enhanced bioactivity?

- Functionalization: Introduce sulfonamide or acyl groups via nucleophilic substitution.

- Metal Complexation: Form coordination complexes with transition metals (e.g., Cu²⁺) to study antimicrobial activity.

- Prodrug Design: Convert the amine to a carbamate or Schiff base for improved pharmacokinetics.

- In Silico Screening: Use molecular docking to predict binding affinity with targets like G-protein-coupled receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.